1-(5-Bromopentyl)-3-n-pentylurea
Description
1-(5-Bromopentyl)-3-n-pentylurea (compound 81 in ) is a urea derivative featuring a bromopentyl chain and an n-pentyl group attached to the urea core. This compound is synthesized as part of efforts to develop epoxyeicosatrienoic acid (EET) surrogates, which mimic the vasodilatory and anti-inflammatory properties of natural EETs . The bromine atom in the pentyl chain serves as a reactive handle for further functionalization, such as nucleophilic substitution or coupling reactions .
Properties
Molecular Formula |
C11H23BrN2O |
|---|---|
Molecular Weight |
279.22 g/mol |
IUPAC Name |
1-(5-bromopentyl)-3-pentylurea |
InChI |
InChI=1S/C11H23BrN2O/c1-2-3-6-9-13-11(15)14-10-7-4-5-8-12/h2-10H2,1H3,(H2,13,14,15) |
InChI Key |
WBHGAKWPMMNIAK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=O)NCCCCCBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Functional Groups
Key Observations :
- Chain Length : The bromopentyl chain (C5) is shorter than the bromododecenyl chain (C12) in EET surrogates, impacting lipid solubility and membrane permeability .
- Functional Groups : Urea derivatives (e.g., compound 81 ) exhibit strong hydrogen-bonding capacity, unlike imidazole or benzotriazole analogs, which may prioritize π-π stacking or hydrophobic interactions .
Physical and Chemical Properties
Insights :
- Longer chains (e.g., C12 in compound 40 ) further elevate logP, making them suitable for lipid-rich environments .
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